molecular formula C22H28N2O2 B15018783 N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide

N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B15018783
M. Wt: 352.5 g/mol
InChI Key: WSPFEIJIJGGEDQ-PTGBLXJZSA-N
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Description

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzohydrazide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-(octyloxy)benzaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(Methoxy)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[2-(Ethoxy)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[2-(Butoxy)phenyl]methylidene]benzohydrazide

Uniqueness

N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced interaction with lipid membranes. This makes it distinct from other similar compounds with shorter alkoxy chains.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H28N2O2/c1-2-3-4-5-6-12-17-26-21-16-11-10-15-20(21)18-23-24-22(25)19-13-8-7-9-14-19/h7-11,13-16,18H,2-6,12,17H2,1H3,(H,24,25)/b23-18+

InChI Key

WSPFEIJIJGGEDQ-PTGBLXJZSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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